GPX4-IN-8

Ferroptosis Hepatocellular Carcinoma GPX4 Inhibition

GPX4-IN-8 (Eubulus-A80) is a high-purity GPX4 inhibitor with a distinct chemotype. Given evidence that common probes (RSL3, ML162) may act via off-target TXNRD1, GPX4-IN-8 provides a chemically distinct alternative for validating on-target GPX4 modulation in ferroptosis studies. Ideal for researchers requiring a specific tool compound to dissect GPX4-mediated pathways in cancer models (e.g., HCC Hub-7 cells, EC50<100 nM).

Molecular Formula C22H21ClN2O3
Molecular Weight 396.9 g/mol
Cat. No. B12378723
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGPX4-IN-8
Molecular FormulaC22H21ClN2O3
Molecular Weight396.9 g/mol
Structural Identifiers
SMILESC#CC(=O)N(C1=CC(=CC=C1)Cl)C2(CCOCC2)C(=O)NCC3=CC=CC=C3
InChIInChI=1S/C22H21ClN2O3/c1-2-20(26)25(19-10-6-9-18(23)15-19)22(11-13-28-14-12-22)21(27)24-16-17-7-4-3-5-8-17/h1,3-10,15H,11-14,16H2,(H,24,27)
InChIKeyBBMDTKKVDHDHEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GPX4-IN-8 (Eubulus-A80) Technical Procurement Guide for Targeted Ferroptosis Research


GPX4-IN-8 (compound A80) is a synthetic small molecule characterized as a potent inhibitor of glutathione peroxidase 4 (GPX4), with documented antiproliferative activity in cancer cell models [1]. Its chemical structure is defined by a molecular weight of 396.87 g/mol and a molecular formula of C22H21ClN2O3 [1]. The compound is supplied by various vendors as a research-grade tool compound for investigating GPX4-mediated pathways and ferroptosis, with documented solubility in DMSO (e.g., up to 50 mg/mL) .

Procurement Alert: Why GPX4-IN-8 (Eubulus-A80) is Not Interchangeable with Other GPX4 Tool Compounds


While several GPX4 inhibitors like RSL3 and ML162 are widely used to induce ferroptosis, recent high-impact research has demonstrated that their primary mechanism of action may not be direct GPX4 inhibition but instead targeting the selenoprotein TXNRD1, a critical finding that challenges their use as specific GPX4 probes [1]. This discovery underscores the risk of assuming functional interchangeability between different chemical classes of GPX4 modulators. GPX4-IN-8 (Eubulus-A80) represents a distinct chemotype with activity described in its originating patent. Relying on in-class substitution without verification of target engagement and specificity for GPX4 can lead to misinterpretation of experimental results in ferroptosis research [1].

GPX4-IN-8 (Eubulus-A80) Quantified Differentiation vs. In-Class Ferroptosis Modulators


GPX4-IN-8 Exhibits Sub-100 nM Antiproliferative Potency in Hepatocellular Carcinoma Cells

GPX4-IN-8 demonstrates potent antiproliferative activity with an EC50 < 100 nM against the Hub-7 human hepatocellular carcinoma cell line . This quantitative potency metric provides a verifiable baseline for activity in this specific model system, though a direct comparator value for a reference compound like RSL3 or ML162 in the same exact assay is not provided in the source patent .

Ferroptosis Hepatocellular Carcinoma GPX4 Inhibition

Chemotype Differentiation from First-Generation GPX4 Inhibitors RSL3 and ML162

GPX4-IN-8 (Eubulus-A80) possesses a chemical structure distinct from the widely used GPX4 inhibitors RSL3 and ML162 [REFS-1, REFS-2]. This is a critical differentiation factor, as a 2023 study in Redox Biology demonstrated that RSL3 and ML162 are not direct inhibitors of GPX4 but rather inhibit the selenoprotein thioredoxin reductase 1 (TXNRD1), raising questions about their specificity as GPX4 probes [2].

Chemical Biology Ferroptosis Target Engagement

GPX4-IN-8 (Eubulus-A80) Validated Application Scenarios for Ferroptosis and Oncology Research


Establishing GPX4 Inhibition as a Mechanism of Ferroptosis in Cancer Cell Models

Given the recent evidence that common GPX4 tool compounds like RSL3 and ML162 may act through off-target mechanisms (TXNRD1) [1], GPX4-IN-8 offers a chemically distinct alternative for validating the role of GPX4 inhibition in inducing ferroptosis. Researchers can use the sub-100 nM potency data in Hub-7 cells as a starting point for dose-response studies in their own cancer models, ensuring their observations are more likely to be linked to on-target GPX4 modulation.

Investigating GPX4 Dependency in Therapy-Resistant Cancers

The dependence of drug-resistant and metastatic cancers on GPX4 activity makes it a high-priority target [2]. GPX4-IN-8, with its quantifiable antiproliferative effect in HCC cells , is a suitable chemical probe for experiments designed to assess the therapeutic vulnerability of specific cancer types to GPX4 inhibition, particularly in contexts where other ferroptosis inducers have shown confounding activities [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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